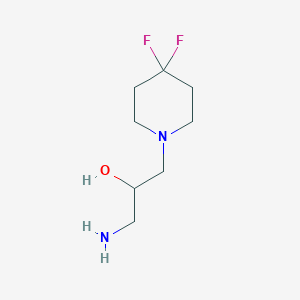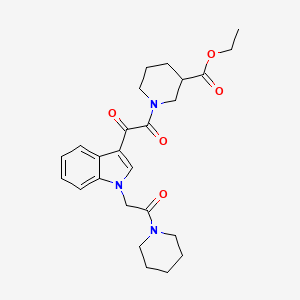methanone CAS No. 1114853-32-5](/img/structure/B2827361.png)
[4-(3-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](3,4-dimethoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a benzothiazine derivative. Benzothiazines are a class of organic compounds containing a benzene ring fused to a thiazine ring. The thiazine ring in this compound is substituted with a bromophenyl group and a dimethoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzothiazine ring, which is a seven-membered ring containing four carbon atoms, two nitrogen atoms, and one sulfur atom. This ring would be substituted with a bromophenyl group and a dimethoxyphenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and purity. These could include its melting point, boiling point, solubility in various solvents, and stability under various conditions .Scientific Research Applications
Antioxidant Activity
Oxidative stress, caused by an imbalance between free radicals and antioxidants, plays a crucial role in various diseases. The compound’s antioxidant properties make it a potential candidate for combating oxidative damage. By scavenging free radicals and reducing lipid peroxidation, it may protect cells and tissues from oxidative injury .
Neurotoxicity Assessment
The newly synthesized pyrazoline derivative has been studied for its effects on acetylcholinesterase (AchE) activity in the brain. AchE is essential for normal nerve impulse transmission. Reduced AchE activity can lead to behavioral changes, impaired body movement, and decreased survival in organisms. Investigating the compound’s impact on AchE provides insights into its neurotoxic potential .
Antiparasitic Properties
Pyrazolines have shown promise as antiparasitic agents. Researchers have explored their efficacy against various parasites, including protozoans and helminths. The compound’s antiparasitic activity could contribute to novel therapeutic strategies for parasitic infections .
Antifungal Applications
Reports suggest that pyrazolines exhibit antifungal properties. Investigating this compound’s effectiveness against fungal pathogens could lead to the development of new antifungal drugs .
Anti-Inflammatory Potential
Inflammation is a common factor in many diseases. The compound’s anti-inflammatory activity may help modulate inflammatory responses, making it relevant for conditions such as arthritis, autoimmune disorders, and inflammatory bowel diseases .
Antitumor Effects
The search for novel anticancer agents continues, and pyrazolines have attracted attention due to their potential antitumor properties. Researchers have explored their effects on cancer cell lines, and this compound could contribute to future cancer therapies .
Antibacterial Activity
While pyrazolines have demonstrated antibacterial effects, further studies are needed to evaluate their efficacy against specific bacterial strains. Investigating the compound’s antibacterial potential could lead to new antibiotics or antimicrobial agents .
Anticonvulsant Properties
Pyrazolines have been investigated for their anticonvulsant activity. Understanding how this compound affects neuronal excitability and seizure thresholds is essential for potential therapeutic applications in epilepsy management .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-(3-bromophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(3,4-dimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrNO5S/c1-29-19-11-10-15(12-20(19)30-2)23(26)22-14-25(17-7-5-6-16(24)13-17)18-8-3-4-9-21(18)31(22,27)28/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXMBFYZWFDQTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=CC=C4)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

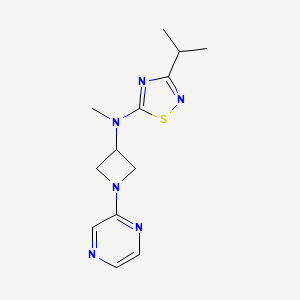
![8-(3-(benzyl(methyl)amino)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2827279.png)



![N-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2827284.png)
![N-(2-methoxyphenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2827285.png)
![N-(4-ethoxyphenyl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2827286.png)
![8-(5-chloro-2-methylphenyl)-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2827287.png)
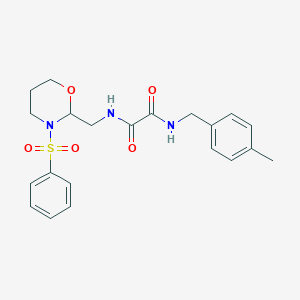
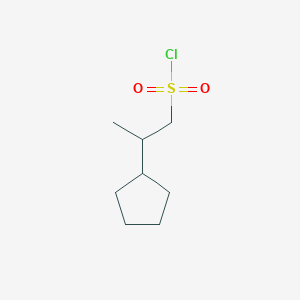
![6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2827293.png)
